2-Amino-2-indancarboxylic acid

Opioid Pharmacology Peptide Engineering Receptor Selectivity

Select 2-Amino-2-indancarboxylic acid (Aic) for peptide SAR requiring conformational constraint. Unlike phenylalanine (abolishes receptor selectivity) or Tic (antagonist profiles), Aic delivers μ-opioid receptor selectivity in cyclic enkephalin analogs and preserves δ-selectivity in deltorphin analogs. Functions as a genuine PAL substrate—not an inhibitor like the phosphonate analog AIP (Ki=7±2 nM). Validated V2 vasopressin agonist building block with in vivo antidiuretic efficacy. Applicable for tyrosine hydroxylase inhibition studies.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 27473-62-7
Cat. No. B050736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-indancarboxylic acid
CAS27473-62-7
Synonyms2-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid;  H-Aic-OH
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC1(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13)
InChIKeyUHQFXIWMAQOCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-indancarboxylic Acid (CAS 27473-62-7): A Conformationally Constrained α,α-Disubstituted Amino Acid for Peptide Engineering and Enzyme Studies


2-Amino-2-indancarboxylic acid (also referred to as 2-Aminoindane-2-carboxylic acid, abbreviated Aic) is a non-proteinogenic, cyclic α,α-disubstituted amino acid featuring a rigid indane core [1]. Its constrained bicyclic framework restricts conformational flexibility, making it a valuable tool for probing structure-activity relationships in peptides and as a mechanistic probe in enzyme studies. The compound has been investigated as a potential inhibitor of tyrosine hydroxylase and serves as a substrate for phenylalanine ammonia-lyase (PAL), with applications in opioid receptor pharmacology and vasopressin analog development [2][3]. Its unique structural features differentiate it from common linear amino acids and provide a basis for its use in specialized research applications.

Why Generic Amino Acids Cannot Substitute for 2-Amino-2-indancarboxylic Acid in Constrained Peptide Design


The rigid bicyclic indane framework of 2-amino-2-indancarboxylic acid imposes a unique conformational restriction that is not achievable with linear or less constrained cyclic amino acid analogs [1]. This conformational restriction directly translates into distinct pharmacological outcomes, such as altered receptor selectivity and enzyme recognition [2]. For example, replacing this compound with the flexible analog phenylalanine in a cyclic opioid peptide abolished receptor selectivity, while substitution with the more constrained 2-aminotetralin-2-carboxylic acid (Atc) resulted in a loss of stereospecificity [2]. Furthermore, the subtle difference between a carboxyl and a phosphonic acid group at the same position dictates whether the molecule acts as a substrate (carboxyl) or a potent inhibitor (phosphonate) for phenylalanine ammonia-lyase [3]. Therefore, generic or even structurally similar amino acids cannot be interchanged without fundamentally altering the biological activity and experimental outcome.

Quantitative Evidence Guide for the Differentiated Use of 2-Amino-2-indancarboxylic Acid (CAS 27473-62-7)


Aic Imparts High μ-Opioid Receptor Selectivity vs. Flexible Phenylalanine Analogs in Peptide Scaffolds

The substitution of phenylalanine (Phe) with 2-aminoindan-2-carboxylic acid (Aic) in the cyclic opioid peptide H-Tyr-D-Orn-Phe-Glu-NH2 transforms a non-selective peptide into a potent and highly μ-selective agonist [1]. This contrasts sharply with the behavior of other constrained analogs. Opening the five-membered ring of Aic, as in α-methylphenylalanine, resulted in only slightly selective compounds, while substitution with tetrahydroisoquinoline-3-carboxylic acid (Tic) yielded a peptide with very low potency [1]. The study explicitly demonstrates that the high μ-selectivity is exclusively a consequence of the conformational restriction imposed by the Aic residue, a property not shared by its flexible or differently constrained analogs [1].

Opioid Pharmacology Peptide Engineering Receptor Selectivity

Aic is a Substrate, Not an Inhibitor, for PAL-1, Unlike its Phosphonate Analog

A direct comparison between 2-aminoindan-2-carboxylic acid and its phosphonate analog, 2-aminoindan-2-phosphonic acid (AIP), reveals a fundamental difference in their interaction with phenylalanine ammonia-lyase (PAL-1) from parsley [1]. While AIP is a potent, slow-binding competitive inhibitor with a Ki of 7 ± 2 nM [1], the carboxyl analog (2-aminoindan-2-carboxylic acid) does not inhibit the enzyme. Instead, it serves as a substrate for PAL-1 and is converted to indene-2-carboxylic acid [1]. This functional divergence is solely dictated by the carboxyl versus phosphonate moiety.

Enzyme Kinetics Phenylalanine Ammonia-Lyase Plant Biochemistry

Aic Enables Retention of High δ-Opioid Receptor Selectivity in Deltorphin Analogs

In a study of conformationally restricted deltorphin analogs, replacing the Phe3 residue in [D-Ala2]deltorphin I with 2-aminoindan-2-carboxylic acid (Aic) resulted in agonist compounds that retained the high δ-receptor selectivity of the parent peptide [1]. This is in contrast to substitution with a tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, which produced either a partial agonist or a pure antagonist depending on the peptide sequence [1]. The ability of Aic to maintain the high δ-selectivity of the native sequence, while Tic alters the functional profile, underscores Aic's value in fine-tuning peptide pharmacology without abolishing desired receptor preferences.

Deltorphin δ-Opioid Receptor Peptide Agonist

Aic-Modified Vasopressin Analog Shows High Antidiuretic Potency

The introduction of 2-aminoindane-2-carboxylic acid (Aic) at the N-terminal part of arginine vasopressin analogs led to the discovery of a highly potent V2 receptor agonist [1]. Specifically, the peptide [Mpa1, Aic2, Val4, D-Arg8]VP exhibited an antidiuretic activity similar to that of [Mpa1, D-Arg8]VP, which is one of the most potent antidiuretic vasopressin analogs reported [1]. This finding demonstrates that the conformational constraint imposed by Aic is well-tolerated and can be exploited to generate potent agonists for the V2 receptor.

Vasopressin V2 Receptor Agonist Antidiuretic Hormone

Aic Acts as a Potential Tyrosine Hydroxylase Inhibitor

Early research by Pinder et al. identified 2-aminoindan-2-carboxylic acids as potential inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis [1]. The structural similarity of the compound to the enzyme's natural substrate, tyrosine, underpins this activity . While specific IC50 values for this compound were not detailed in the available abstract, this classification establishes a clear research application niche distinct from its roles as a PAL substrate or a constrained amino acid in peptide pharmacology.

Tyrosine Hydroxylase Catecholamine Synthesis Enzyme Inhibition

Optimal Research Applications for 2-Amino-2-indancarboxylic Acid Based on Verified Evidence


Designing μ- or δ-Selective Opioid Peptide Ligands

Researchers developing novel opioid peptides should select 2-Amino-2-indancarboxylic acid (Aic) when the goal is to introduce conformational constraint to enhance μ-receptor selectivity (as demonstrated in cyclic enkephalin analogs) or to maintain high δ-receptor selectivity (as in deltorphin analogs). This compound is not interchangeable with less constrained amino acids like phenylalanine or even other constrained analogs like Tic, which can produce antagonist profiles [1][2]. Its use is supported by direct comparative pharmacological data showing distinct functional outcomes [1][2].

Investigating the Substrate Specificity of Phenylalanine Ammonia-Lyase (PAL)

2-Amino-2-indancarboxylic acid is the correct tool for enzymologists studying the substrate scope and catalytic mechanism of PAL-1. In direct contrast to its phosphonate analog (AIP), which is a potent inhibitor (Ki = 7 ± 2 nM), this compound is a bonafide substrate that is converted to indene-2-carboxylic acid by the enzyme [1]. This clear functional difference dictates its specific use for substrate-channeling studies rather than enzyme inhibition [1].

Probing the Pharmacology of V2 Vasopressin Receptors

For medicinal chemists aiming to develop potent and selective agonists for the V2 vasopressin receptor, 2-Amino-2-indancarboxylic acid (Aic) is a validated building block. Its incorporation into the N-terminal region of arginine vasopressin analogs has yielded compounds with antidiuretic activity comparable to some of the most potent known V2 agonists [1]. This application is grounded in in vivo efficacy data and provides a clear direction for the design of novel antidiuretic agents [1].

Exploring Tyrosine Hydroxylase Inhibition for Catecholamine Research

2-Amino-2-indancarboxylic acid is a structurally relevant tool for researchers studying tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine and other catecholamine synthesis pathways [1]. Its classification as a potential TH inhibitor makes it suitable for in vitro studies aimed at understanding TH function or screening for modulators of catecholamine biosynthesis, distinct from its applications in peptide engineering or other enzyme studies [1].

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